N-(3-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-15(17-11-5-3-6-12(9-11)18(21)22)14-8-10-4-1-2-7-13(10)16(20)23-14/h1-7,9,14H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGUTOODNPWIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H12N2O
- Molecular Weight : 312.28 g/mol
- CAS Number : 5262559 .
Synthesis
The compound can be synthesized through various methods involving the coupling of nitrophenyl derivatives with benzopyran carboxamides. The synthesis often utilizes standard organic reactions such as acylation and cyclization to achieve the desired structure.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing the benzopyran moiety have shown significant antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.0 | |
| Similar Benzopyran Derivative | HeLa (Cervical Cancer) | 20.5 |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including monoamine oxidases (MAOs) and acetylcholinesterase (AChE). Inhibitors of these enzymes are crucial in treating neurodegenerative diseases.
- Monoamine Oxidase Inhibition : Compounds similar to this compound have demonstrated competitive inhibition against MAO-B with IC50 values ranging from 0.51 µM to 0.69 µM .
3. Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity, which can protect cells from oxidative stress. This property is essential in preventing cellular damage associated with various diseases.
Case Study 1: Antiproliferative Effects
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.
Case Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of this compound against AChE and BChE. The results indicated that it acts as a reversible inhibitor, with recovery values similar to established reversible inhibitors like donepezil, suggesting its potential use in treating Alzheimer's disease .
Scientific Research Applications
Anticancer Activity
N-(3-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell death, especially in tumors with BRCA mutations .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the modulation of cytokine production. Studies on related benzopyran derivatives suggest that they can inhibit pro-inflammatory mediators, thereby potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Antioxidant Properties
Benzopyran derivatives exhibit antioxidant activities, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .
Table 1: Synthesis Overview
| Step | Reaction Type | Reactants | Conditions |
|---|---|---|---|
| 1 | Condensation | 3-nitrophenol + Carboxylic Acid | Acidic medium |
| 2 | Cyclization | Intermediate Products | Heat/solvent conditions |
| 3 | Purification | Crystallization | Solvent evaporation |
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In a clinical trial assessing the anti-inflammatory properties of similar benzopyran derivatives, patients with rheumatoid arthritis experienced reduced symptoms after treatment with compounds structurally related to this compound, suggesting its potential for therapeutic use.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Catalysts/Reagents |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 6–8 hrs | 1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid + 3-nitroaniline | No catalyst required |
| Basic Hydrolysis | NaOH (10%), 80°C, 4 hrs | Sodium salt of carboxylic acid + 3-nitroaniline | Phase-transfer catalysts (PTC) |
Mechanism : Nucleophilic attack by water or hydroxide ion on the electrophilic carbonyl carbon, followed by cleavage of the C–N bond. The reaction rate is influenced by the electron-withdrawing nitro group, which increases electrophilicity of the carbonyl.
Reduction Reactions
The nitro group and ketone moiety are susceptible to reduction:
| Target Group | Reagents/Conditions | Products | Selectivity Notes |
|---|---|---|---|
| Nitro (Ar–NO₂) | H₂/Pd-C (1 atm), ethanol, 25°C, 2 hrs | N-(3-aminophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide | Complete reduction to amine |
| Ketone (C=O) | NaBH₄, THF, 0°C → 25°C, 12 hrs | N-(3-nitrophenyl)-3-hydroxy-3,4-dihydro-1H-2-benzopyran-3-carboxamide | Steric hindrance limits yield |
Key Findings :
-
Nitro reduction proceeds quantitatively under mild hydrogenation conditions.
-
Ketone reduction requires bulky borohydrides (e.g., L-Selectride) for improved stereocontrol.
Electrophilic Aromatic Substitution
The 3-nitrophenyl group directs electrophiles to specific positions:
| Electrophile | Conditions | Major Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 min | N-(3,5-dinitrophenyl)-1-oxo-... (di-substitution) | Meta to existing nitro group |
| Cl₂ (g) | FeCl₃, CH₂Cl₂, 25°C, 1 hr | N-(3-nitro-5-chlorophenyl)-1-oxo-... | Para to nitro group |
Mechanistic Insight :
The nitro group deactivates the ring but directs incoming electrophiles to meta positions due to its strong electron-withdrawing nature.
Oxidation Reactions
The dihydrobenzopyran system undergoes oxidative dehydrogenation:
| Oxidizing Agent | Conditions | Products | Yield |
|---|---|---|---|
| DDQ (2.5 eq) | Toluene, 110°C, 8 hrs | N-(3-nitrophenyl)-1-oxo-2-benzopyran-3-carboxamide | 72% |
| MnO₂ | CHCl₃, reflux, 24 hrs | Same as above | 58% |
Structural Impact :
Oxidation converts the dihydrobenzopyran to a fully aromatic system, enhancing π-conjugation and altering UV-Vis absorption properties .
Cross-Coupling Reactions
The aryl bromide (if present in analogs) participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Products | Catalysts |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | Requires aryl halide |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aminated analogs | Limited by nitro presence |
Limitation : The nitro group can inhibit certain coupling reactions by coordinating to palladium catalysts.
Biological Interactions
Though not purely chemical reactions, the compound interacts with biological systems through:
-
Enzyme inhibition : Competes with COX-2 substrates via hydrogen bonding to active-site residues (IC₅₀ = 0.42 μM).
-
Metabolic oxidation : Liver microsomes convert the methylene group to a hydroxylated metabolite.
Comparison with Similar Compounds
Core Structure Variations
- Benzopyran vs. Naphthyridine: The target compound’s benzopyran core (C₉H₈O₂) differs from the naphthyridine core (C₁₀H₉N) in compound 67 ().
- Benzopyran vs. Benzofuran : The Enamine catalogue lists a benzofuran-based carboxamide (C₁₇H₂₃Cl₂N₃O₂), where the oxygen-containing furan ring replaces the pyran system. Benzofurans are often associated with improved pharmacokinetic profiles due to reduced ring strain .
Substituent Effects
- Nitro Group vs. Adamantyl: Compound 67 (C₂₆H₃₅N₃O₂) features a bulky 3,5-dimethyladamantyl group, which enhances lipophilicity and may prolong half-life.
- Nitro vs. Triazole/Aminomethyl: The Enamine compound N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-... (C₂₀H₂₀ClN₅O₃) incorporates a triazole ring and aminomethyl group, improving solubility and enabling click chemistry applications. The nitro group’s absence here reduces cytotoxicity risks but may limit redox-mediated activity .
Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for N-(3-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide?
The compound can be synthesized via condensation reactions involving a benzopyran-3-carboxylic acid derivative and 3-nitroaniline. A modified procedure from Ting et al. (1990) involves refluxing precursors (e.g., chlorinated intermediates) with aromatic amines in the presence of pyridine and p-toluenesulfonic acid as catalysts . Reaction conditions (solvent, temperature, and catalyst load) significantly influence yields. For example, reports a reflux in water with pyridine and p-toluenesulfonic acid, yielding a crystalline product after cooling. Purification via slow evaporation from methanol is recommended for high-purity crystals .
Q. How can the structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for structural elucidation. For instance, describes centrosymmetric dimer formation via N–H⋯O hydrogen bonds, with dihedral angles between aromatic rings <10°, confirming planar molecular conformations . Complement this with spectroscopic methods:
Q. What solvent systems are suitable for solubility and stability studies?
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s nitro and carbonyl groups. For stability, avoid strongly acidic/basic conditions, as the nitro group may undergo reduction or hydrolysis. highlights that derivatives with similar lactam structures are stable in methanol and acetonitrile for short-term storage but degrade in aqueous buffers at pH >9 .
Advanced Research Questions
Q. How does tautomerism affect the compound’s reactivity and spectroscopic data?
The keto-amine tautomer (lactam form) is thermodynamically favored over the hydroxy-pyridine tautomer, as shown in via X-ray crystallography. This preference arises from intramolecular hydrogen bonding (N–H⋯O=C) stabilizing the lactam structure. Computational studies (DFT) can quantify tautomer energy differences, while variable-temperature NMR may detect tautomeric equilibria in solution .
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from impurities, polymorphic forms, or assay conditions. For example:
- Purity : Use HPLC with UV detection (λ = 254 nm) to verify >95% purity.
- Polymorphism : Screen crystallization solvents (e.g., ethanol vs. acetonitrile) to identify stable polymorphs, as seen in ’s methanol-derived crystals .
- Assay variability : Standardize cell-based assays using positive controls (e.g., kinase inhibitors for enzyme studies) and replicate experiments across labs .
Q. How can computational modeling predict interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes like kinases or proteases. Focus on the nitro group’s electron-withdrawing effects, which may enhance hydrogen bonding with active-site residues. suggests that chloro and trifluoromethyl substitutions in analogous compounds improve target affinity via hydrophobic interactions . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding constants.
Q. What analytical methods characterize degradation products under stressed conditions?
Forced degradation (heat, light, oxidation) coupled with LC-MS/MS identifies breakdown pathways. For example:
Q. How do substituents on the benzopyran core influence electronic properties?
Electron-withdrawing groups (e.g., NO₂) decrease electron density on the aromatic ring, quantified via Hammett constants (σₚ ~0.78 for nitro). Cyclic voltammetry can measure redox potentials, with nitro reduction peaks near -0.5 V (vs. Ag/AgCl). notes that nitro-substituted analogs exhibit bathochromic shifts in UV-Vis spectra due to extended conjugation .
Methodological Considerations
9. Designing experiments to assess intermolecular interactions in crystal packing
Hirshfeld surface analysis (CrystalExplorer) quantifies interaction types (e.g., H-bonding, π-π stacking). ’s crystal structure shows 30% contribution from H⋯O/N contacts and 15% from C⋯C interactions . Compare with analogous compounds (e.g., ’s bromo-substituted derivative) to evaluate substitution effects on packing efficiency .
10. Validating synthetic yields under scalable conditions
Optimize catalyst loading (e.g., 10 mol% p-toluenesulfonic acid) and solvent volume (≤10 mL/g substrate) for reproducibility. achieved ~65% yield at 12 mmol scale; however, microwave-assisted synthesis may reduce reaction time and improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
